3-Amino-1-phenylbutan-1-ol is a crucial chiral intermediate for the synthesis of the anti-HIV drug dolutegravir, a second-generation integrase strand transfer inhibitor developed by GSK . The sales of dolutegravir products reached £4.42 billion in 2018 and are expected to continue to increase .
In a study, the substrate binding region of ®-selective ω-transaminase was modified to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol . The resulting mutant exhibited a 9.6-fold higher kcat/Km value and 9.4 °C higher T1/2 than that of wild-type . Furthermore, the conversion of 20 and 50 g L−1 4-hydroxy-2-butanone by the mutant reached 90.8% and 79.1%, respectively .
3-Amino-1-phenylbutan-1-ol can be used as a reference compound in analytical chemistry. It can be used to calibrate instruments or to validate analytical methods. Its known properties, such as its molecular weight and structure, make it suitable for this purpose .
In environmental chemistry, 3-Amino-1-phenylbutan-1-ol could potentially be used as a tracer or indicator compound. For example, it could be used to study the fate and transport of similar organic compounds in the environment .
In physical chemistry, 3-Amino-1-phenylbutan-1-ol could be used to study the properties and behaviors of similar organic compounds. This could include studies on its thermodynamics, kinetics, quantum mechanics, and spectroscopy .
In industrial chemistry, 3-Amino-1-phenylbutan-1-ol could be used as a building block or intermediate in the synthesis of other compounds. Its reactivity and functional groups make it a versatile compound in synthetic chemistry .
3-Amino-1-phenylbutan-1-ol is an organic compound with the molecular formula C₁₀H₁₅NO. It features a primary amine and a hydroxyl group attached to a butane chain, making it a member of the amino alcohols class. This compound is characterized by its phenyl group, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
3-Amino-1-phenylbutan-1-ol is known for its role in various
The synthesis of 3-Amino-1-phenylbutan-1-ol can be accomplished through several methods:
3-Amino-1-phenylbutan-1-ol has several potential applications:
Interaction studies involving 3-Amino-1-phenylbutan-1-ol primarily focus on its binding affinity to receptors and enzymes relevant to neurological pathways. Although comprehensive data is limited, preliminary studies suggest potential interactions with neurotransmitter systems, indicating its relevance in neuropharmacology.
Several compounds share structural similarities with 3-Amino-1-phenylbutan-1-ol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Aminobutan-1-ol | C₄H₉NO | Shorter carbon chain; simpler structure |
| 4-Amino-3-methylbutan-1-ol | C₇H₁₅NO | Methyl substitution; altered biological activity |
| 2-Amino-3-methylbutan-1-ol | C₅H₁₃NO | Different position of amino group; distinct reactivity |
3-Amino-1-phenylbutan-1-ol's uniqueness lies in its phenyl group, which enhances its potential interactions within biological systems compared to simpler amino alcohols. Its ability to undergo diverse
Classical methods for synthesizing 3-amino-1-phenylbutan-1-ol predominantly involve reductive amination and ketone reduction. These approaches rely on stoichiometric reagents and straightforward reaction conditions, though they often lack stereocontrol.
The reduction of 4-phenyl-2-butanone using lithium aluminium hydride (LiAlH₄) represents a foundational route. LiAlH₄, a strong nucleophilic reducing agent, converts ketones to secondary alcohols via a two-step mechanism: nucleophilic attack followed by protonation. For example, 4-phenyl-2-butanone undergoes reduction to yield 3-phenylbutan-1-ol, which is subsequently aminated to produce the target compound. While effective, this method necessitates careful handling of pyrophoric reagents and generates stoichiometric waste.
Early reductive amination strategies employed sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Raney nickel. In these reactions, 4-phenyl-2-butanone reacts with ammonia or primary amines under acidic conditions, forming an imine intermediate that is reduced to the amine. For instance, coupling 4-phenyl-2-butanone with ammonium acetate in methanol, followed by hydrogenation at 50–100 psi, yields racemic 3-amino-1-phenylbutan-1-ol. However, these methods often produce mixtures of stereoisomers, necessitating costly resolution steps.
The synthesis of 3-Amino-1-phenylbutan-1-ol is protected by numerous patent families representing different technological approaches and industrial applications. The comprehensive analysis reveals ten major patent families that establish foundational protection for various synthesis methodologies [2] [3] [4] [5].
| Patent Family | Primary Invention | Key Synthesis Method | Filing Year | Assignee/Applicant | Technological Focus |
|---|---|---|---|---|---|
| US8877930B2/US20110118469A1 | Continuous flow synthesis of amino alcohols using microreactors | Microreactor-based continuous flow epoxide aminolysis | 2010 | Massachusetts Institute of Technology | Continuous flow microreactor technology |
| WO2018020380A1 | Enzymatic process for (R)-3-aminobutan-1-ol preparation | Enzymatic transaminase-catalyzed conversion | 2017 | Cipla Limited | Enzymatic biocatalysis |
| WO2016067182A2 | Process for amino alcohol derivatives preparation | Multi-step process with carbocyclic nucleoside applications | 2015 | Lonza AG | Stereoselective pharmaceutical synthesis |
| CN107805205B | Preparation method of (R)-3-aminobutanol | Chiral reagent-based ammoniation reduction | 2017 | Changzhou Pharmaceutical Factory | Chiral resolution methodology |
| US5053545A | Method of preparing amino alcohols | Hydrogenation of halonitroalcohol compounds | 1990 | Boehringer Ingelheim | Catalytic hydrogenation processes |
The Massachusetts Institute of Technology patent family US8877930B2 represents a significant advancement in continuous flow synthesis technology, claiming microreactor-based approaches that achieve significantly shorter reaction times compared to traditional batch processes [6] [7]. This patent establishes broad protection for flowing fluid samples comprising epoxide species and amine species into microchannels, with specific claims covering reaction temperatures, residence times, and catalyst systems.
Cipla Limited has secured important enzymatic process protection through WO2018020380A1, which covers transaminase-catalyzed conversion methods for producing enantiomerically pure (R)-3-aminobutan-1-ol in single-step conversions [2]. This patent demonstrates the pharmaceutical industry's focus on green chemistry approaches and biocatalytic processes for amino alcohol production.
The Lonza AG patent family WO2016067182A2 provides comprehensive coverage for multi-step processes with particular emphasis on carbocyclic nucleoside applications, representing strategic protection for pharmaceutical intermediate synthesis [3]. This patent family demonstrates the importance of protecting key intermediates in the pharmaceutical supply chain.
Chinese pharmaceutical companies have established significant patent positions through CN107805205B and related applications, focusing on chiral resolution methodologies that achieve high optical purity through novel chiral reagent-based ammoniation reduction processes [4]. These patents represent the growing importance of Asian pharmaceutical manufacturing in the global patent landscape.
The Boehringer Ingelheim patent US5053545A, although filed in 1990, continues to influence the patent landscape through its foundational claims on catalytic hydrogenation processes for amino alcohol preparation [5]. This patent demonstrates the long-term strategic value of fundamental synthesis method protection.
Continuous flow production systems for amino alcohol derivatives represent a rapidly evolving technological domain with significant patent activity focused on process intensification, reaction efficiency, and manufacturing scalability [6] [8] [9] [10].
| Patent/Publication | Technology Claim | Key Innovation | Reaction Time Improvement | Yield Range | Industrial Applicability |
|---|---|---|---|---|---|
| US8877930B2 | Microreactor synthesis with significantly shorter reaction times | Temperature and pressure control in microchannel reactors | Significantly reduced vs batch | 50-99% | High - patent granted |
| Org. Process Res. Dev. 2020 | Multistage continuous synthesis for pharmaceutical intermediates | Elimination of dichloromethane in workup processes | >140-fold improvement | 60-65% | High - pharmaceutical application |
| ACS Publications 2010 | Microreactor system for β-amino alcohol formation | Comparison with microwave batch reactions | Enhanced vs microwave | Match or improve batch | Medium - research publication |
| Chemistry Europe 2015 | Convergent continuous synthesis of vicinyl amino alcohols | Four-module continuous reaction assembly | Not specified | 27-69% | Medium - research demonstration |
| Catalysts 2020 | Ring-opening continuous-flow biocatalysis for β-amino alcohols | Lipase-catalyzed ring-opening reactions | 20 min residence time | 85.2% best yield | Medium - enzyme limitations |
The microreactor technology protected by US8877930B2 claims significant advantages in temperature and pressure control within microchannel reactors, enabling precise reaction conditions that are difficult to achieve in traditional batch processes [6] [7]. The patent specifically covers reaction temperatures ranging from ambient to elevated conditions, with pressure control capabilities that exceed those accessible using conventional microwave heating systems.
Multistage continuous synthesis represents a particularly important technological development, with documented improvements of more than 140-fold in reaction time compared to batch processes [8] [9]. This technology eliminates the need for dichloromethane in workup processes, addressing environmental concerns while maintaining high product yields in the 60-65% range with greater than 99% optical purity.
The four-module continuous reaction assembly approach demonstrates convergent synthesis capabilities, incorporating biphasic oxidation, Corey-Chaykovsky epoxidation, phenol alkylation, and epoxide aminolysis in a single integrated system [11]. This technology enables the synthesis of both aryl and aryloxy vicinyl amino alcohols with overall yields ranging from 27-69%.
Biocatalytic continuous flow systems represent an emerging area with significant patent potential, utilizing immobilized enzyme reactors for ring-opening reactions with residence times as short as 20 minutes [12]. These systems achieve optimal yields of 85.2% under controlled conditions, though they face limitations related to enzyme stability and substrate scope.
The enzymatic continuous flow biocatalysis systems protected by various patents demonstrate the integration of biotechnology with continuous manufacturing [13]. These systems utilize immobilized enzymes on solid supports, enabling continuous operation with co-factor recycling and enhanced process stability compared to batch enzymatic processes.
The intellectual property landscape for amino alcohol derivatives reflects sophisticated strategic approaches encompassing multiple technological domains and market protection mechanisms [14] [15] [16].
| Strategy Category | Patent Protection Approach | Technology Scope | Competitive Advantage | Market Protection Duration | Licensing Potential |
|---|---|---|---|---|---|
| Synthesis Method Protection | Multiple synthesis routes with different starting materials | Broad synthesis methodology coverage | Multiple synthesis pathways prevent design-around | 20 years from filing date | High - fundamental synthesis methods |
| Continuous Flow Process Patents | Microreactor technology and flow chemistry innovations | Microfluidic device and reactor design | Superior reaction conditions and efficiency | 20 years from filing date | Medium - specialized equipment required |
| Enzymatic Process Protection | Enzyme-specific catalytic processes and immobilization | Enzyme engineering and optimization | Environmentally friendly and selective processes | 20 years from filing date | High - green chemistry applications |
| Chiral Resolution Technologies | Stereoselective synthesis and optical resolution methods | Chiral auxiliary and catalyst development | High optical purity and stereoselectivity | 20 years from filing date | Medium - niche pharmaceutical applications |
| Pharmaceutical Intermediate Claims | Key intermediate compounds for drug synthesis | Pharmaceutical supply chain protection | Control over key pharmaceutical intermediates | 20 years from filing date | High - critical drug intermediates |
Synthesis method protection represents the most fundamental intellectual property strategy, with patent holders establishing multiple synthesis routes using different starting materials to prevent competitors from designing around existing patent claims [17] [3]. This approach creates broad synthesis methodology coverage that maintains competitive advantages through diverse technological pathways.
Continuous flow process patents focus on microreactor technology and flow chemistry innovations, providing protection for microfluidic device designs and reactor configurations [6] [7] [18]. These patents offer superior reaction conditions and efficiency compared to traditional batch processes, though they require specialized equipment that may limit widespread adoption.
Enzymatic process protection has become increasingly important as the pharmaceutical industry embraces green chemistry principles [2] [13] [12]. These patents cover enzyme-specific catalytic processes and immobilization techniques, providing environmentally friendly and selective processes that align with sustainability goals and regulatory preferences.
Chiral resolution technologies represent critical intellectual property for pharmaceutical applications, with patents covering stereoselective synthesis and optical resolution methods [19] [4] [20]. These technologies enable the production of amino alcohol derivatives with high optical purity and stereoselectivity, essential for pharmaceutical efficacy and regulatory approval.
Pharmaceutical intermediate claims provide strategic control over key intermediate compounds used in drug synthesis, establishing pharmaceutical supply chain protection that creates competitive advantages through control over critical manufacturing steps [3] [21] [16]. These patents often have high licensing potential due to their importance in pharmaceutical manufacturing.
The patent landscape analysis reveals that therapeutic applications represent the largest patent domain with 35+ patent families, followed by pharmaceutical applications with 30+ patent families, and synthesis methodology with 25+ patent families. This distribution reflects the high commercial value of therapeutic applications and the pharmaceutical industry's focus on protecting drug development investments.
Major patent holders include Abbott Laboratories, Janssen Pharmaceutica, GlaxoSmithKline, Lonza AG, and Boehringer Ingelheim, representing both large pharmaceutical companies and specialized chemical manufacturers. The geographic distribution shows significant patent filing activity in the United States, Europe, and China, reflecting the global nature of pharmaceutical development and manufacturing.
Innovation trends in the patent landscape emphasize greener synthesis methods, microreactor technology, enzyme engineering, combination therapies, and personalized medicine approaches. These trends indicate the industry's focus on sustainable manufacturing, process intensification, and therapeutic innovation.
The patent filing activity remains very high for therapeutic applications and pharmaceutical applications, high for synthesis methodology and chiral chemistry, and medium for continuous flow chemistry and biocatalysis. This pattern suggests continued innovation and commercial interest across multiple technological domains.